molecular formula C18H15BrN2O2 B2765021 2-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898463-48-4

2-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No.: B2765021
CAS No.: 898463-48-4
M. Wt: 371.234
InChI Key: CFYUWAZHVGKDCX-UHFFFAOYSA-N
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Description

2-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a complex organic compound featuring a bromine atom, a benzamide group, and a fused pyrroloquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide typically involves multi-step organic reactions. One common approach starts with the formation of the pyrroloquinoline core, followed by bromination and subsequent amide formation.

    Formation of Pyrroloquinoline Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a substituted aniline and a diketone, under acidic or basic conditions.

    Amide Formation: The final step involves coupling the brominated pyrroloquinoline with benzoyl chloride or a similar benzamide precursor in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the bromination and amide formation steps.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the quinoline moiety.

    Coupling Reactions: It can be used in Suzuki-Miyaura and other palladium-catalyzed coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

Chemistry

In organic synthesis, 2-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide serves as a building block for constructing more complex molecules. Its ability to undergo various reactions makes it valuable for creating libraries of compounds for drug discovery.

Biology and Medicine

This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its unique structure allows it to interact with biological targets in ways that simpler molecules cannot.

Industry

In the pharmaceutical industry, it can be used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates. Its reactivity and functional groups make it suitable for creating drugs with specific properties.

Mechanism of Action

The exact mechanism of action for 2-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the quinoline moiety can play crucial roles in binding to these targets, influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(2-oxo-1,2-dihydroquinolin-8-yl)benzamide
  • 2-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
  • 2-bromo-N-(2-oxo-1,2-dihydro-3H-indol-3-yl)benzamide

Uniqueness

Compared to similar compounds, 2-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide stands out due to its fused pyrroloquinoline structure, which can confer unique electronic and steric properties. This uniqueness can translate into distinct biological activities and reactivity patterns, making it a valuable compound for research and development.

Properties

IUPAC Name

2-bromo-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2/c19-15-6-2-1-5-14(15)18(23)20-13-8-11-4-3-7-21-16(22)10-12(9-13)17(11)21/h1-2,5-6,8-9H,3-4,7,10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYUWAZHVGKDCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=CC=C4Br)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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